An In-Depth Technical Guide to 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
An In-Depth Technical Guide to 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Abstract
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that serves as a pivotal structural motif and synthetic intermediate in the fields of medicinal and agricultural chemistry. The pyrazole core, functionalized with amino and carboxamide groups, provides a versatile scaffold for the development of novel therapeutic agents and crop protection chemicals. This technical guide offers a comprehensive examination of its fundamental physicochemical properties, explores its biological significance as a precursor to potent kinase inhibitors, details generalized synthetic and analytical workflows, and provides essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this pyrazole derivative in their scientific endeavors.
Physicochemical Profile and Core Characteristics
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide belongs to the aminopyrazole class of compounds, which are recognized for their broad utility in chemical synthesis.[1] The presence of the 4-chlorophenyl group at the N1 position, combined with the amino and carboxamide functionalities at positions 5 and 4, respectively, dictates its chemical reactivity and potential for biological interactions.
Key identifying and physical properties are summarized below. While exhaustive experimental data for this specific molecule is not publicly available for all parameters, information has been compiled from supplier data and supplemented with predicted values or data from closely related analogs to provide a comprehensive profile.
| Property | Value / Description | Source(s) |
| IUPAC Name | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide | - |
| CAS Number | 50427-79-7 | [2] |
| Molecular Formula | C₁₀H₉ClN₄O | [2] |
| Molecular Weight | 236.66 g/mol | - |
| Appearance | Solid form | [2] |
| Solubility | Expected to be soluble in DMSO and Methanol (based on phenyl analog) | [3] |
| pKa (Predicted) | 15.05 ± 0.50 (based on phenyl analog) | [3] |
| Boiling Point (Predicted) | 423.7 ± 25.0 °C (based on phenyl analog) | [3] |
Biological Activity and Mechanism of Action: A Scaffold for Kinase Inhibition
The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.[4] Kinases are critical enzymes that regulate a vast number of cellular processes, and their aberrant activation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6]
While 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is primarily utilized as a synthetic intermediate, its core structure is integral to numerous potent and selective kinase inhibitors. Derivatives have shown significant activity against several important kinase families:
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Fibroblast Growth Factor Receptors (FGFRs): The aberrant activation of FGFRs is a key driver in various cancers.[5] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors, demonstrating the ability to target both wild-type and drug-resistant mutant forms of the enzyme.[5] These inhibitors work by irreversibly binding to the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[5]
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p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase pathway is a central regulator of inflammatory responses. A novel class of highly selective p38 inhibitors was developed from a 5-aminopyrazole core.[7] X-ray crystallography revealed that the exocyclic amino group of the pyrazole forms a unique hydrogen bond within the ATP binding pocket of the enzyme, a key interaction that contributes to the inhibitor's high selectivity.[7]
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Interleukin-1 Receptor Associated Kinase 4 (IRAK4): As a crucial transducer in the IL-1R and Toll-like receptor (TLR) signaling pathways, IRAK4 is an attractive target for treating inflammatory diseases.[8] Researchers have successfully developed potent IRAK4 inhibitors based on a fused pyrazolopyrimidine scaffold derived from 5-aminopyrazole precursors.[8]
The general mechanism for these inhibitors involves competitive binding at the ATP pocket of the target kinase, preventing the phosphorylation of downstream substrates and thus interrupting the signaling cascade.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by a pyrazole-based compound.
Experimental Protocols: Synthesis and Analysis
The synthesis of 5-aminopyrazole derivatives is a well-documented process in organic chemistry, often proceeding through the cyclocondensation of a hydrazine with a β-ketonitrile derivative.[1]
General Synthesis of 5-Aminopyrazoles
A common and effective route involves the reaction of an appropriately substituted phenylhydrazine with a derivative of ethyl cyanoacetate. The following is a generalized, illustrative protocol.
Step 1: Formation of the Phenylhydrazine Precursor
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The starting material, 4-chlorophenylhydrazine, is typically prepared from 4-chloroaniline via diazotization followed by reduction.
Step 2: Preparation of the β-Ketonitrile Intermediate
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A common intermediate is ethyl 2-cyano-3-ethoxyacrylate, formed from the reaction of ethyl cyanoacetate and triethyl orthoformate.
Step 3: Cyclocondensation Reaction
-
Dissolve 4-chlorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add the β-ketonitrile intermediate (e.g., ethyl 2-cyano-3-ethoxyacrylate, 1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
The resulting product is an ester, which then requires hydrolysis and amidation to yield the final 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.
Step 4: Purification and Characterization
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The crude product is typically purified by recrystallization or column chromatography.
-
The final structure is confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=O, C=N).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Caption: General workflow for the synthesis and characterization of the target compound.
Safety, Handling, and Storage
Proper handling of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets (SDS) for this and structurally similar compounds.[2][9]
-
Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or face shield (conforming to EN166 standards) are required.[10]
-
Hand Protection: Wear suitable chemical-resistant gloves.[10]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn.[9]
-
Respiratory Protection: If handling as a powder where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.[12]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[10]
-
-
Disposal:
Conclusion and Future Outlook
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is more than a simple chemical entity; it is a foundational building block for innovation in drug discovery and agrochemical science.[13] Its robust physicochemical properties and versatile synthetic handles make it an ideal starting point for creating extensive libraries of bioactive compounds. The proven success of its core scaffold in developing highly selective and potent kinase inhibitors for oncology and inflammatory diseases underscores its therapeutic potential.[5][7] As researchers continue to explore the vast chemical space surrounding this pyrazole core, it is poised to remain a molecule of significant interest, contributing to the development of next-generation targeted therapies and advanced chemical solutions.
References
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PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Available from: [Link]
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PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available from: [Link]
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PubMed Central. Approaches towards the synthesis of 5-aminopyrazoles. (2011-02-09). Available from: [Link]
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PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016-12-08). Available from: [Link]
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PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006-03-09). Available from: [Link]
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